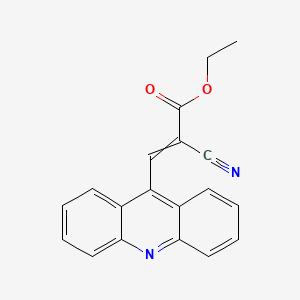
Ethyl 3-(acridin-9-YL)-2-cyanoprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(acridin-9-YL)-2-cyanoprop-2-enoate is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(acridin-9-YL)-2-cyanoprop-2-enoate typically involves the reaction of acridine-9-carbaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(acridin-9-YL)-2-cyanoprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(acridin-9-YL)-2-cyanoprop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Industry: Utilized in the development of fluorescent dyes and materials for visualization of biomolecules.
Wirkmechanismus
The mechanism of action of Ethyl 3-(acridin-9-YL)-2-cyanoprop-2-enoate primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting the activity of enzymes such as topoisomerase and telomerase. By interfering with these enzymes, the compound can prevent DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amsacrine: Another acridine derivative known for its anticancer properties.
Triazoloacridone: A compound with similar DNA intercalating properties.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its ability to inhibit topoisomerase enzymes.
Uniqueness
Ethyl 3-(acridin-9-YL)-2-cyanoprop-2-enoate is unique due to its specific chemical structure, which allows for versatile chemical modifications. This versatility makes it a valuable compound for the development of new therapeutic agents and materials with unique properties.
Eigenschaften
CAS-Nummer |
440367-55-5 |
|---|---|
Molekularformel |
C19H14N2O2 |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
ethyl 3-acridin-9-yl-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C19H14N2O2/c1-2-23-19(22)13(12-20)11-16-14-7-3-5-9-17(14)21-18-10-6-4-8-15(16)18/h3-11H,2H2,1H3 |
InChI-Schlüssel |
DQRHRTFTKBWRQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=C2C=CC=CC2=NC3=CC=CC=C31)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


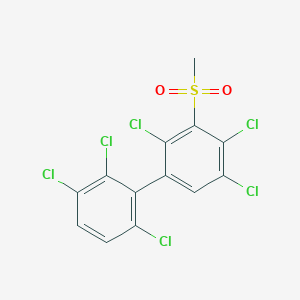
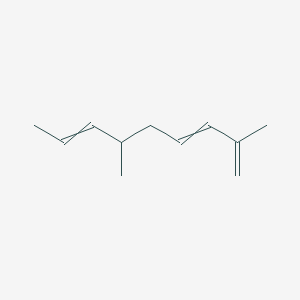
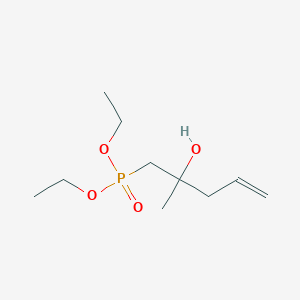
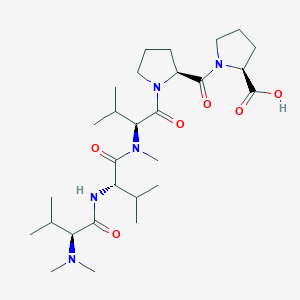
![1-[([1,1'-Biphenyl]-2-yl)methyl]-1H-indol-5-ol](/img/structure/B14257378.png)



![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)
![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)
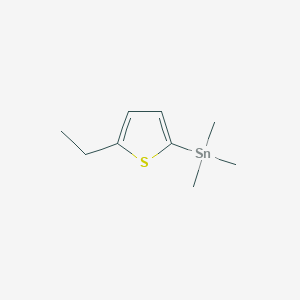
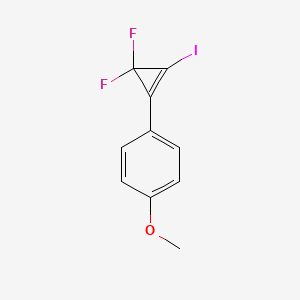
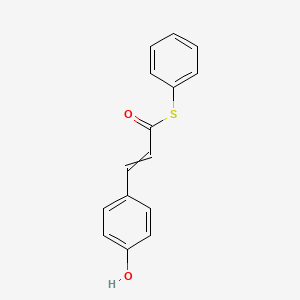
![Benzene, [(2-bromo-2-propenyl)sulfonyl]-](/img/structure/B14257426.png)
